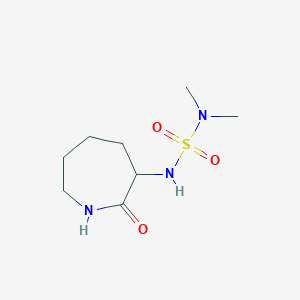
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in peptide synthesis, particularly for the protection of amino groups . It can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The Boc group is often used in solid-phase peptide synthesis (SPPS). There are two general strategies employed based on the nature of the N α-amino protecting group of the growing peptide chain and the corresponding side-chain protection groups . One strategy uses the 9-fluorenylmethyloxycarbonyl (Fmoc) group for N α-amino protecting, which is selectively removed via β-elimination under strongly basic conditions . The other strategy employs the Boc group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Molecular Structure Analysis
The Boc group has a molecular formula of C5H9O2 and an average mass of 101.12376 . The structure of the Boc group is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’), where R represents any alkyl group .Chemical Reactions Analysis
In peptide synthesis, the Boc group can be removed by treatment with acid, most often TFA . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) . Alternatively, trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary. For example, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid is a solid at 20°C, has a molecular weight of 229.28 g/mol, and is stable under inert gas .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid:
Pharmaceutical Development
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid is widely used in the synthesis of pharmaceutical compounds. Its indole core is a common structural motif in many drugs, including those targeting neurological disorders, cancer, and infectious diseases. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the indole nitrogen, facilitating selective reactions and improving the yield of desired products .
Organic Synthesis
In organic chemistry, this compound is employed as an intermediate in the synthesis of more complex molecules. The Boc group is particularly useful for protecting the indole nitrogen during multi-step synthesis processes, allowing for the introduction of various functional groups at other positions on the indole ring .
Material Science
Researchers have explored the use of indole derivatives in the development of new materials. 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid can be used to create polymers and other materials with unique electronic and optical properties. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Biological Probes
This compound is also used in the design of biological probes. The indole moiety can interact with various biological targets, making it useful for studying enzyme activities, receptor binding, and other biochemical processes. The Boc group helps to enhance the stability and solubility of these probes in biological environments .
Medicinal Chemistry
In medicinal chemistry, 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid is a valuable building block for the synthesis of potential therapeutic agents. Its structure allows for the exploration of structure-activity relationships (SAR) in drug discovery, aiding in the identification of compounds with improved efficacy and reduced side effects .
Catalysis
The compound can be used in the development of catalysts for various chemical reactions. Indole derivatives have been shown to act as ligands in metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes. The Boc group can be removed under mild conditions, allowing for the regeneration of the active catalyst .
Agricultural Chemistry
In agricultural chemistry, indole derivatives are investigated for their potential as plant growth regulators and pesticides. 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid can be used to synthesize compounds that influence plant growth and development, offering new tools for crop management and protection .
Environmental Science
Finally, this compound has applications in environmental science. Indole derivatives are studied for their ability to degrade environmental pollutants through photochemical and microbial processes. The Boc-protected indole can be used to create more stable and effective degradation agents .
These applications highlight the versatility and importance of 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Wirkmechanismus
The Boc group acts as a protecting group in peptide synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The Boc group is stable under basic conditions and is inert against various nucleophiles . It is removed under acidic conditions .
Safety and Hazards
Zukünftige Richtungen
The Boc group continues to be a valuable tool in peptide synthesis and organic chemistry . Its use can be expanded to include the synthesis of more complex molecules and the development of new synthetic strategies . Future research may focus on improving the efficiency of Boc deprotection and exploring new applications of Boc-protected amino acids .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQXLSBHVKFYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234349 | |
| Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid | |
CAS RN |
208772-42-3 | |
| Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2713979.png)
![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)
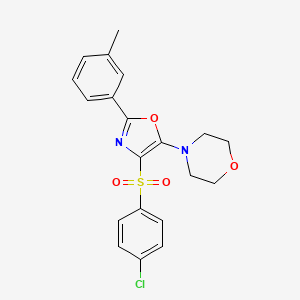
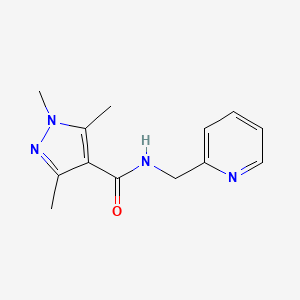

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2713990.png)
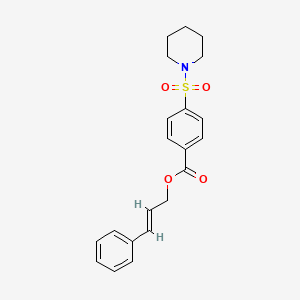
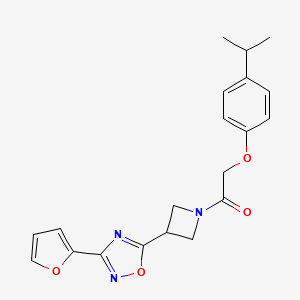
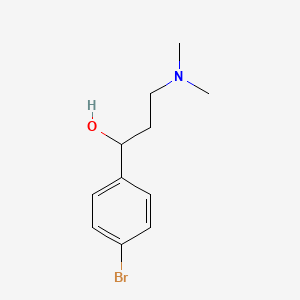

![2-Chloro-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]acetamide;hydrochloride](/img/structure/B2713996.png)
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)
